ProINDY

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

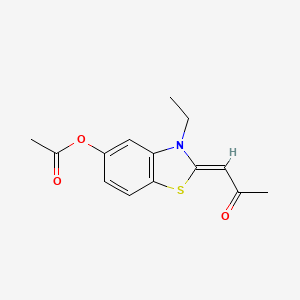

ProINDY is a member of the class of benzothiazoles . It is a prodrug of INDY and has a role as an antineoplastic agent and a prodrug . It is a member of benzothiazoles, an enone, and an acetate ester .

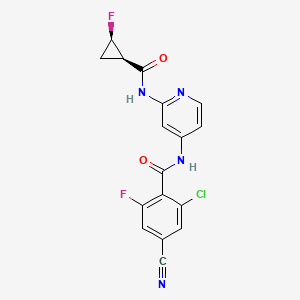

Molecular Structure Analysis

The molecular formula of ProINDY is C14H15NO3S . The InChI representation is InChI=1S/C14H15NO3S/c1-4-15-12-8-11 (18-10 (3)17)5-6-13 (12)19-14 (15)7-9 (2)16/h5-8H,4H2,1-3H3/b14-7- . The Canonical SMILES representation is CCN1C2=C (C=CC (=C2)OC (=O)C)SC1=CC (=O)C .

Physical And Chemical Properties Analysis

ProINDY has a molecular weight of 277.34 g/mol . It has a topological polar surface area of 71.9 Ų . It has 0 hydrogen bond donor count and 5 hydrogen bond acceptor count . It has 4 rotatable bond counts .

科学的研究の応用

Down Syndrome Research

ProINDY is a potent DYRK inhibitor that activates NFAT for the study of Down syndrome . This application is particularly important because it provides a potential therapeutic approach for treating Down syndrome.

Cell Membrane Permeability Enhancement

ProINDY is the prodrug of INDY and is expected to make the molecule more lipophilic and enhance its cell membrane permeability . This property is crucial in drug delivery systems where the drug needs to cross the cell membrane to reach its target.

Developmental Biology

ProINDY effectively recovered Xenopus embryos from head malformation induced by Dyrk1A overexpression, resulting in normally developed embryos . This demonstrates the utility of ProINDY in vivo and its potential application in developmental biology.

Kinase Inhibition

ProINDY is known to inhibit DYRK (Dual-specificity tyrosine-regulated kinase) . This makes it a valuable tool in studying the role of kinases in various cellular processes and diseases.

Drug Delivery Systems

The lipophilic nature of ProINDY, which enhances its cell membrane permeability, can be utilized in drug delivery systems . This can improve the effectiveness of drugs by ensuring they reach their intended targets within the body.

作用機序

Target of Action

TG007, also known as ProINDY, primarily targets the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and DYRK1B . These kinases are involved in various cellular processes, including cell growth and differentiation, and have been implicated in several diseases, including Down syndrome and Alzheimer’s disease .

Mode of Action

ProINDY is a prodrug of INDY , designed to enhance the molecule’s lipophilicity and cell membrane permeability . As an ATP-competitive inhibitor, it binds to the active site of DYRK1A/B, preventing the kinase from phosphorylating its substrates .

Biochemical Pathways

DYRK1A/B kinases autophosphorylate a conserved tyrosine residue in their activation loop but phosphorylate their substrates at serine or threonine residues . By inhibiting DYRK1A/B, ProINDY can affect various signaling pathways, including those involved in cell growth, differentiation, and neurodevelopment .

Pharmacokinetics

The prodrug nature of ProINDY enhances its lipophilicity and cell membrane permeability, which are crucial for its bioavailability . .

Result of Action

ProINDY’s inhibition of DYRK1A/B can lead to various molecular and cellular effects. For instance, it has been shown to recover Xenopus embryos from head malformation induced by DYRK1A overexpression, resulting in normally developed embryos . This demonstrates the potential utility of ProINDY in vivo.

特性

IUPAC Name |

[(2Z)-3-ethyl-2-(2-oxopropylidene)-1,3-benzothiazol-5-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-4-15-12-8-11(18-10(3)17)5-6-13(12)19-14(15)7-9(2)16/h5-8H,4H2,1-3H3/b14-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEOCVDWLAYGRX-AUWJEWJLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)OC(=O)C)SC1=CC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=CC(=C2)OC(=O)C)S/C1=C\C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ProINDY | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester](/img/structure/B611240.png)

![6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid](/img/structure/B611242.png)

![ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate](/img/structure/B611247.png)

![3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B611256.png)